molecular formula C22H19N5O5S B14122286 1-benzyl-3,7-dimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione

1-benzyl-3,7-dimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14122286
M. Wt: 465.5 g/mol
InChI Key: IKNHWTBQMZRQLV-UHFFFAOYSA-N
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Description

1-benzyl-3,7-dimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its unique substituents, including a benzyl group, methyl groups, and a nitrophenyl thioether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,7-dimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The benzyl and methyl groups can be introduced via alkylation reactions using benzyl halides and methyl halides, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the purine derivative with a thiol compound in the presence of a base.

    Nitrophenyl Group Addition: The nitrophenyl group is introduced through a nucleophilic substitution reaction using a nitrophenyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,7-dimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the nitrophenyl group could produce an aminophenyl derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3,7-dimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Signal Transduction Pathways: The compound may influence various signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

1-benzyl-3,7-dimethyl-8-((2-(4-nitrophenyl)-2-oxoethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its nitrophenyl thioether moiety, in particular, sets it apart from other purine derivatives.

Properties

Molecular Formula

C22H19N5O5S

Molecular Weight

465.5 g/mol

IUPAC Name

1-benzyl-3,7-dimethyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpurine-2,6-dione

InChI

InChI=1S/C22H19N5O5S/c1-24-18-19(25(2)22(30)26(20(18)29)12-14-6-4-3-5-7-14)23-21(24)33-13-17(28)15-8-10-16(11-9-15)27(31)32/h3-11H,12-13H2,1-2H3

InChI Key

IKNHWTBQMZRQLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)CC4=CC=CC=C4)C

Origin of Product

United States

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